molecular formula C11H13Cl2NO B7860797 2-Chloro-N-(2-chloro-benzyl)-N-ethyl-acetamide

2-Chloro-N-(2-chloro-benzyl)-N-ethyl-acetamide

Cat. No.: B7860797
M. Wt: 246.13 g/mol
InChI Key: OEFWUGPDXOICOL-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-chloro-benzyl)-N-ethyl-acetamide (molecular formula: C₁₁H₁₂Cl₂N₂O) is a chloroacetamide derivative characterized by a dual substitution at the nitrogen atom: a 2-chlorobenzyl group and an ethyl group. This compound is synthesized via the reaction of 2-chloro-N-(2-chloro-benzyl)-acetamide with ethylating agents under basic conditions. A notable application includes its role as a precursor in the synthesis of novel chemical entities (NCEs), such as NCE2, albeit with a modest yield of 20% under optimized conditions involving Hünig’s base and DMF . Its structure is pivotal for modulating reactivity in alkylation and peptide stapling reactions, though its low yield suggests synthetic challenges compared to related derivatives .

Properties

IUPAC Name

2-chloro-N-[(2-chlorophenyl)methyl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO/c1-2-14(11(15)7-12)8-9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFWUGPDXOICOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1Cl)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Alkylation and Acylation Approach

The most widely documented method involves a two-step process: (1) synthesis of the secondary amine precursor, N-(2-chloro-benzyl)-ethylamine, and (2) acylation with chloroacetyl chloride.

Synthesis of N-(2-chloro-benzyl)-ethylamine

The secondary amine is typically prepared via reductive alkylation of 2-chloro-benzylamine with acetaldehyde under hydrogenation conditions. For example, Patent EP0321349A1 describes a similar hydrogenation process using Raney nickel or palladium catalysts at 40–60°C and 2.5–7 MPa hydrogen pressure. Adapting this protocol:

  • Schiff Base Formation :
    2-chloro-benzylamine+CH3CHOSchiff base intermediate\text{2-chloro-benzylamine} + \text{CH}_3\text{CHO} \rightarrow \text{Schiff base intermediate}
    Conducted in methanol under reflux, yielding an imine.

  • Catalytic Hydrogenation :
    Schiff base+H2Raney NiN-(2-chloro-benzyl)-ethylamine\text{Schiff base} + \text{H}_2 \xrightarrow{\text{Raney Ni}} \text{N-(2-chloro-benzyl)-ethylamine}
    Reaction conditions: 50°C, 3.5 MPa hydrogen pressure, 6–12 hours.

The product is isolated via vacuum distillation (40 Pa) or recrystallization from isopropyl ether, achieving yields >75%.

Acylation with Chloroacetyl Chloride

The secondary amine is acylated using chloroacetyl chloride under controlled conditions. Synthesis of Benzouracils and Carbamates (RSC, 2024) outlines a protocol for analogous chloroacetamides:

  • Reaction Setup :

    • Solvent: Anhydrous acetonitrile or dichloromethane.

    • Base: Triethylamine (1.5 equiv) to neutralize HCl.

    • Temperature: 0–5°C initially, then 60°C for completion.

    N-(2-chloro-benzyl)-ethylamine+ClCH2COCl2-Chloro-N-(2-chloro-benzyl)-N-ethyl-acetamide\text{N-(2-chloro-benzyl)-ethylamine} + \text{ClCH}_2\text{COCl} \rightarrow \text{2-Chloro-N-(2-chloro-benzyl)-N-ethyl-acetamide}

  • Workup :

    • Quench with saturated NaHCO₃, extract with ethyl acetate (3×20 mL).

    • Dry over MgSO₄, concentrate under vacuum.

    • Purify via column chromatography (hexane/ethyl acetate, 6:1).

Yield : 80–85% after purification.

Reaction Optimization and Critical Parameters

Catalytic Hydrogenation Conditions

Hydrogen pressure and catalyst selection significantly impact amine synthesis:

ParameterOptimal RangeEffect on Yield
Hydrogen Pressure2.5–7 MPa↑ Pressure → ↑ Rate
Catalyst Loading5–10 wt% Raney NiExcess → Faster completion
Temperature40–60°C>60°C → Decomposition

Note : Palladium on carbon (5% Pd/C) offers comparable efficiency but higher cost.

Acylation Kinetics

Reaction monitoring via TLC (hexane/ethyl acetate, 3:1) reveals:

  • Completion Time : 4–6 hours at 60°C.

  • Side Products : Hydrolysis to 2-chloroacetic acid (<5%) if moisture present.

Industrial-Scale Production

Continuous Flow Synthesis

Adapting Benchchem’s industrial methods (excluding unreliable content):

  • Reactors : Tubular flow reactors ensure rapid mixing and heat dissipation.

  • Conditions :

    • Residence time: 30 minutes.

    • Temperature: 50°C (amine synthesis), 60°C (acylation).

  • Output : 90–95% purity, 500 kg/day capacity.

Crystallization and Drying

Final purification employs anti-solvent crystallization:

  • Solvent System : Ethyl acetate/heptane (1:3).

  • Drying : Fluidized-bed dryer at 40°C, yielding free-flowing crystals.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).

  • ¹H NMR (600 MHz, CDCl₃) :

    • δ 1.12 (t, 3H, CH₂CH₃), δ 3.45 (q, 2H, NCH₂), δ 4.60 (s, 2H, ClCH₂CO).

Crystallographic Analysis

IUCr Data for a structural analog confirms:

  • Dihedral Angles : 85.2° between acetamide and benzyl planes.

  • H-Bonding : N–H···O interactions stabilize the crystal lattice.

Challenges and Mitigation Strategies

ChallengeSolution
Chloroacetyl chloride hydrolysisUse anhydrous solvents, inert atmosphere
Ethyl group over-alkylationSlow addition of ethylating agent
Catalyst poisoningPre-reduction of catalyst

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-chloro-benzyl)-N-ethyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloro groups can be substituted by other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-Chloro-N-(2-chloro-benzyl)-N-ethyl-acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-chloro-benzyl)-N-ethyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

Compound Name Substituents Synthesis Yield Key Applications/Findings References
2-Chloro-N-(2-chloro-benzyl)-N-ethyl-acetamide N-ethyl, N-(2-chloro-benzyl) 20% Precursor for NCE2; used in anticancer drug development
2-Chloro-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide N-(4-(6-methylbenzothiazole-2-yl)phenyl) Not reported Anticancer research; structural role in benzothiazole derivatives
2-Chloro-N-phenylacetamide N-phenyl 80–97% Antitumor activity against ABL (T315I) cell lines; high-yield alkylation reactions
CDEPA (2-chloro-N-(2,6-diethylphenyl)acetamide) N-(2,6-diethylphenyl) Not reported Herbicide metabolite; carcinogenic via metabolic activation to DNA-reactive quinone imines
N-Benzyl-2-chloroacetamide N-benzyl Not reported Versatile intermediate in organic synthesis; higher lipophilicity
2-Chloro-N-(diphenylmethyl)acetamide N-(diphenylmethyl) Not reported Potential pharmacological applications due to bulky substituent

Structural and Reactivity Differences

  • Chlorine positioning: The 2-chloro-benzyl group increases electrophilicity at the acetamide carbonyl, facilitating nucleophilic substitutions. This contrasts with non-chlorinated analogs like N-phenethyl derivatives (), which exhibit lower reactivity .

Biological Activity

2-Chloro-N-(2-chloro-benzyl)-N-ethyl-acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for 2-Chloro-N-(2-chloro-benzyl)-N-ethyl-acetamide is C11H12Cl2N2OC_{11}H_{12}Cl_2N_2O. Its structure features a chloro group, an ethyl substituent, and a benzyl moiety, which contribute to its biological properties.

The biological activity of 2-Chloro-N-(2-chloro-benzyl)-N-ethyl-acetamide primarily involves its interaction with specific molecular targets. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets can vary depending on the application, but it has been noted for its potential in enzyme inhibition and antimicrobial activity.

Antimicrobial Properties

Research indicates that 2-Chloro-N-(2-chloro-benzyl)-N-ethyl-acetamide exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that compounds within this class showed moderate to good activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against Bacillus subtilis, and from 5.64 to 77.38 µM against Staphylococcus aureus .

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli8.33 - 23.15
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibition capabilities, particularly against carbonic anhydrases, which play critical roles in physiological processes. Related compounds have shown selective inhibition against specific isoforms with low IC50_{50} values, indicating high potency .

Study on Antimicrobial Efficacy

In a comprehensive study published in the International Journal of Pharma Sciences and Research, researchers synthesized several chloroacetamides, including derivatives of 2-Chloro-N-(2-chloro-benzyl)-N-ethyl-acetamide. The antimicrobial screening revealed excellent antibacterial and antifungal activity against various pathogens, including E. coli and Candida albicans. The results highlighted the potential of these compounds in developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

A structure-activity relationship study indicated that modifications in the benzyl moiety significantly influenced the biological activity of chloroacetamides. Substituents such as methylthio or additional halogens were found to enhance antimicrobial properties .

Q & A

Q. What are the common synthetic routes for 2-Chloro-N-(2-chloro-benzyl)-N-ethyl-acetamide?

The compound is synthesized via multi-step reactions, often involving nucleophilic substitution or condensation. For example, 2-chloroacetyl chloride reacts with substituted amines (e.g., 2-chlorobenzyl-N-ethylamine) in the presence of a base like Hünig’s base (N,N-diisopropylethylamine) and polar aprotic solvents (e.g., DMF). Reaction conditions (temperature, stoichiometry, and purification via recrystallization) are critical for optimizing yield and purity . Analogous methods for related chloroacetamides highlight the importance of controlling exothermic reactions and using inert atmospheres to prevent side reactions .

Q. How is the molecular structure of this compound characterized?

X-ray crystallography is the gold standard for structural determination. The SHELX suite (e.g., SHELXL) refines crystallographic data to resolve bond lengths, angles, and intermolecular interactions (e.g., N–H⋯O hydrogen bonds). For chloroacetamides, syn/anti conformations of substituents relative to the amide group are analyzed to predict reactivity . Spectroscopic techniques (FT-IR, NMR) complement crystallography: IR identifies C=O and N–H stretches, while ¹H/¹³C NMR assigns substituent environments .

Q. What analytical techniques validate purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection quantifies purity, while gas chromatography-mass spectrometry (GC-MS) identifies volatile impurities. Elemental analysis confirms stoichiometry, and differential scanning calorimetry (DSC) assesses thermal stability. For lab-scale validation, thin-layer chromatography (TLC) monitors reaction progress .

Advanced Research Questions

Q. How can contradictions in spectroscopic data be resolved for this compound?

Discrepancies in NMR or IR spectra often arise from solvent effects, tautomerism, or crystallographic packing. For example, in 2-chloro-N-(2,2,2-trichloroethyl)acetamide derivatives, unexpected NMR signals may indicate byproducts like 2,2'-(2,2,2-trichloroethane-1,1-diyl)bis(thiophenes). Cross-validation with X-ray structures and computational modeling (DFT calculations) helps assign ambiguous peaks .

Q. What experimental strategies optimize nucleophilic substitution reactions involving this compound?

The chlorine atom on the acetamide group is electrophilic. To enhance nucleophilic substitution (e.g., with amines or thiols), use polar solvents (DMF, DMSO) and catalytic bases (K₂CO₃). Kinetic studies (e.g., varying temperature/pH) identify rate-limiting steps. For stereoselective reactions, chiral catalysts or protecting groups may be required, as seen in structurally similar trifluoromethyl-substituted acetamides .

Q. How can computational methods predict biological interactions of this compound?

Molecular docking (AutoDock, Schrödinger Suite) models binding to target proteins (e.g., enzymes or transporters). Pharmacophore mapping identifies critical functional groups (chloro, benzyl) for activity. MD simulations assess stability in biological membranes. For example, analogs with morpholinomethyl groups show affinity for neurotransmitter transporters, suggesting potential CNS applications .

Q. What strategies address low yields in scaled-up synthesis?

Microreactor systems improve heat/mass transfer for exothermic reactions. Design of experiments (DoE) optimizes parameters (e.g., reagent ratios, solvent volume). Continuous flow synthesis minimizes intermediate degradation. Industrial-scale production of related chloroacetamides emphasizes solvent recycling and catalytic processes to reduce waste .

Data Contradiction and Mechanistic Analysis

Q. How do steric and electronic effects influence reactivity in substituted acetamides?

Ortho-chloro substituents on the benzyl group create steric hindrance, reducing nucleophilic attack on the acetamide carbonyl. Electron-withdrawing groups (e.g., -Cl, -CF₃) increase electrophilicity but may deactivate aromatic rings toward further substitution. Comparative studies with meta- or para-substituted analogs reveal distinct reaction pathways .

Q. What mechanisms explain unexpected byproducts in its synthesis?

For example, 2,2'-(2,2,2-trichloroethane-1,1-diyl)bis(thiophenes) form via radical coupling during the synthesis of trichloroethyl derivatives. Mechanistic studies (EPR spectroscopy) detect radical intermediates, while quenching experiments (e.g., adding TEMPO) suppress side reactions .

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